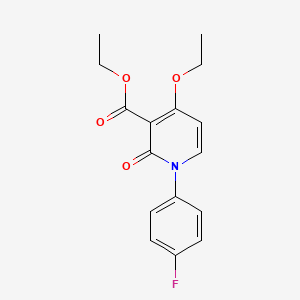
Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Descripción general
Descripción
Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H16FNO4 and its molecular weight is 305.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (commonly referred to as the compound) is a dihydropyridine derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C14H12FNO4
- Molecular Weight : 277.25 g/mol
- CAS Number : 1174046-90-2
The presence of the ethoxy and fluorophenyl groups contributes to its unique biological profile, enhancing its interaction with various biological targets.
1. Anticancer Properties
Recent studies have revealed that dihydropyridine derivatives, including this compound, exhibit significant anticancer activity. For instance, a study highlighted that related compounds were more cytotoxic to cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) compared to normal fibroblast cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various preclinical models. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in models of lung injury . This suggests potential therapeutic applications in treating chronic inflammatory diseases like asthma and COPD.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It has been suggested that it affects signaling pathways such as AKT/GSK3β, which are crucial for cell survival and proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar dihydropyridine compounds:
Aplicaciones Científicas De Investigación
Antineoplastic Activity
The compound has been identified as having potential antineoplastic (anti-cancer) activity. It functions as a MET tyrosine kinase inhibitor, which is crucial for regulating cell growth and survival. Inhibition of this pathway can lead to reduced tumor growth and proliferation .
Formulation of Therapeutic Compositions
Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is utilized in various formulations aimed at treating conditions such as cancer and other proliferative diseases. It can be combined with other active ingredients to enhance therapeutic efficacy .
Clinical Trials
Recent studies have focused on the efficacy of this compound in clinical settings. For instance, trials involving patients with specific types of cancer have shown promising results, indicating improved survival rates when this compound is included in treatment regimens.
Comparative Studies
Comparative studies have demonstrated that formulations containing this compound outperform traditional therapies in certain cancer models. The enhanced selectivity for cancer cells over normal cells reduces side effects commonly associated with chemotherapy .
Propiedades
IUPAC Name |
ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-3-21-13-9-10-18(12-7-5-11(17)6-8-12)15(19)14(13)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNPUAXQKPJOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













